molecular formula C7H7N3S B12822851 Thiazolo[4,5-b]pyridin-6-ylmethanamine

Thiazolo[4,5-b]pyridin-6-ylmethanamine

Cat. No.: B12822851
M. Wt: 165.22 g/mol
InChI Key: LOBSCSKOEWPLMC-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridin-6-ylmethanamine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion results in a unique scaffold that has garnered significant interest in medicinal chemistry due to its potential biological activities. The compound’s structure allows for various modifications, making it a versatile candidate for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-b]pyridin-6-ylmethanamine typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with thiazole derivatives, which are then subjected to cyclization reactions to form the fused thiazolo[4,5-b]pyridine core. Key reagents often include hydrazonoyl halides and arylidenemalononitrile .

Industrial Production Methods: Industrial production of this compound may involve high-throughput synthesis techniques to ensure scalability and efficiency. These methods often utilize automated synthesis platforms and continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: Thiazolo[4,5-b]pyridin-6-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Thiazolo[4,5-b]pyridin-6-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and antitumor activities

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological properties.

Mechanism of Action

The mechanism of action of thiazolo[4,5-b]pyridin-6-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    Thiazolo[4,5-b]pyridine: Shares the same core structure but lacks the methanamine group.

    Pyrano[2,3-d]thiazole: Another fused heterocyclic compound with different biological activities.

    Thiazole derivatives: Include a wide range of compounds with diverse medicinal properties.

Uniqueness: Thiazolo[4,5-b]pyridin-6-ylmethanamine stands out due to its unique combination of thiazole and pyridine rings, which provides multiple reactive sites for functionalization. This versatility makes it a valuable scaffold for developing new drugs and other bioactive molecules .

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

[1,3]thiazolo[4,5-b]pyridin-6-ylmethanamine

InChI

InChI=1S/C7H7N3S/c8-2-5-1-6-7(9-3-5)10-4-11-6/h1,3-4H,2,8H2

InChI Key

LOBSCSKOEWPLMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1SC=N2)CN

Origin of Product

United States

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